REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[CH3:11])[NH2:7])([O-:3])=[O:2].C([Al](CC(C)C)CC(C)C)C(C)C.C[O:26][C:27](=O)[C:28]1[CH:33]=[CH:32][C:31]([CH2:34][N:35]2[CH2:40][CH2:39][N:38]([CH3:41])[CH2:37][CH2:36]2)=[CH:30][CH:29]=1>C1(C)C=CC=CC=1>[CH3:11][C:10]1[CH:9]=[CH:8][C:6]([NH:7][C:27](=[O:26])[C:28]2[CH:29]=[CH:30][C:31]([CH2:34][N:35]3[CH2:36][CH2:37][N:38]([CH3:41])[CH2:39][CH2:40]3)=[CH:32][CH:33]=2)=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2]
|
Name
|
|
Quantity
|
10.95 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al](CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al](CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al](CC(C)C)CC(C)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for additional 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the dark brown reaction mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for several hours at room temperature
|
Type
|
CUSTOM
|
Details
|
After acidic and basic workup with sulfuric acid and NaOH the combined organic toluene phases are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown crude product which
|
Type
|
CUSTOM
|
Details
|
was crystallized from t-butyl methyl ether
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |